molecular formula C23H30O3 B123420 Melengestrol CAS No. 5633-18-1

Melengestrol

Cat. No. B123420
CAS RN: 5633-18-1
M. Wt: 354.5 g/mol
InChI Key: OKHAOBQKCCIRLO-IBVJIVQJSA-N
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Description

Melengestrol is a steroidal progestin and antineoplastic agent which was never marketed. An acylated derivative, melengestrol acetate, is used as a growth promoter in animals .


Molecular Structure Analysis

Melengestrol has a molecular formula of C23H30O3. Its average mass is 354.483 Da and its monoisotopic mass is 354.219482 Da .

Scientific Research Applications

Endometrial Health in Zoo Felids

Melengestrol acetate (MGA) contraceptives are commonly used in zoo felids to manage fertility. A study investigated the association between MGA exposure and endometrial disease by examining the genital tracts of 212 zoo felids. The study found that adenomatous and cystic hyperplasia were prevalent in both MGA-treated and control groups. MGA treatment increased the risk of advanced hyperplasia, hydrometra, and mineralization but not adenomyosis, polyps, or fibrosis. These findings suggest that MGA contraceptives can affect endometrial health and fertility in zoo felids (Munson et al., 2002).

Physiological Effects on Cattle

MGA, widely used as a growth-promoting feed additive in cattle breeding, was studied to understand its physiological effects. The study demonstrated that MGA administration led to changes in plasma levels of progesterone, estradiol-17β, and luteinizing hormone (LH) in heifers. It was observed that MGA feeding affected the pulsatile secretion of LH and altered estrogen residues in edible tissues. This study indicates the significant physiological impact of MGA on cattle, which is important for understanding its role in animal husbandry and food safety (Hageleit et al., 2000).

Ovulation Inhibition in Cattle

Research focusing on beef heifers revealed that MGA, an orally active progestin, inhibits the preovulatory surge of LH, preventing estrus and ovulation. This finding has practical implications in animal breeding and fertility management. The study's results clearly show that MGA effectively prevents ovulation in cattle by suppressing the LH surge (Imwalle et al., 2002).

Safety And Hazards

Melengestrol is suspected of damaging fertility or the unborn child. It’s advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

Relevant Papers Several papers have been published on Melengestrol, including studies on its detection in plasma and edible tissues of heifers , its potential dietary exposures and breast cancer risk , and its toxicity to benthic invertebrates . These papers provide valuable insights into the properties and effects of Melengestrol.

properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-16-methylidene-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O3/c1-13-10-17-18(21(4)8-6-16(25)12-19(13)21)7-9-22(5)20(17)11-14(2)23(22,26)15(3)24/h10,12,17-18,20,26H,2,6-9,11H2,1,3-5H3/t17-,18+,20+,21-,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHAOBQKCCIRLO-IBVJIVQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC(=C)[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204869
Record name Melengestrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Melengestrol

CAS RN

5633-18-1
Record name Melengestrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5633-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melengestrol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005633181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melengestrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11529
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Melengestrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Melengestrol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.613
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MELENGESTROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX98J4T6JU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,760
Citations
DJ Patterson, GH Kiracofe, JS Stevenson… - Journal of Animal …, 1989 - academic.oup.com
… This review focuses on the historical development and use of melengestrol acetate (MGA) for control of the estrous cycle. It is intended to summarize efforts to regulate the estrous cycle …
Number of citations: 183 academic.oup.com
GW Duncan, SC Lyster, JW Hendrix, JJ Clark… - Fertility and …, 1964 - Elsevier
… The melengestrol acetate7 used in this study was supplied by Dr. AD Odell of the Central Research Laboratories of General Mills. U-10343, U-18950, and medroxyprogesterone acetate …
Number of citations: 54 www.sciencedirect.com
MR Powell, M Kaps, WR Lamberson… - Journal of animal …, 1996 - academic.oup.com
Ten experiments utilizing 1,659 ewes were conducted to determine the potential of melengestrol acetate (MGA)-based treatments in inducing and synchronizing estrous activity in ewes …
Number of citations: 70 academic.oup.com
GA Perry, WV Welshons, RC Bott, MF Smith - Domestic animal …, 2005 - Elsevier
To provide insight into potential mechanisms contributing to the various biological responses of cattle to treatment with progesterone, norgestomet, and melengestrol acetate (MGA), …
Number of citations: 42 www.sciencedirect.com
DB Imwalle, DJ Patterson, KK Schillo - Biology of reproduction, 1998 - academic.oup.com
Our objective was to test the hypothesis that short-term (8 days) treatment of prepubertal heifers with melengestrol acetate (MGA) and subsequent steroid withdrawal would stimulate LH …
Number of citations: 132 academic.oup.com
WM Moseley, DM Meeuwse, JF Boucher… - Journal of animal …, 2003 - academic.oup.com
… Melengestrol acetate is not approved for use in steers as a … Melengestrol acetate was fed to steers at 0 (n = 899, five pens)… Melengestrol acetate fed to finishing beef steers produced …
Number of citations: 13 academic.oup.com
B Schiffer, A Daxenberger, K Meyer… - Environmental health …, 2001 - ehp.niehs.nih.gov
The steroids trenbolone acetate (TbA) and melengestrol acetate (MGA) are licensed as growth promoters for farm animals in several meat-exporting countries. Although many studies …
Number of citations: 295 ehp.niehs.nih.gov
TJ Safranski, WR Lamberson… - Journal of animal …, 1992 - academic.oup.com
… , n = 57) were used to determine the efficiency of melengestrol acetate (MGA) and(or) PG-600 (a … Melengestrol acetate decreased the interval to lambing by 6.5 d (P < .05).(ABSTRACT …
Number of citations: 76 academic.oup.com
LN Brown, KG Odde, ME King, DG LeFever… - Theriogenology, 1988 - Elsevier
Three hundred and ten yearling heifers of various breeds were used in five trials to compare two estrus synchronization treatments. Treatment 1 consisted of Melengestrol Acetate-…
Number of citations: 173 www.sciencedirect.com
M Hageleit, A Daxenberger, WD KRAETZL, A Kettler… - Apmis, 2001 - Wiley Online Library
Melengestrol acetat (MGA) is widely used as a growth promoting feed additive in cattle breeding in the USA and several other non‐European countries. To explore the physiological …
Number of citations: 28 onlinelibrary.wiley.com

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